Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction mixture is usually stirred and refluxed for several hours to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various effects such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61785-91-9 |
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Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12ClNO2S/c1-2-18-14(17)12-9-19-13(16-12)8-7-10-5-3-4-6-11(10)15/h3-9H,2H2,1H3 |
InChI Key |
OUSACOHYLCTBGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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